molecular formula C11H17N3O B2723527 (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1346216-33-8

(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol

Katalognummer: B2723527
CAS-Nummer: 1346216-33-8
Molekulargewicht: 207.277
InChI-Schlüssel: SDXRTBLFMFMZQS-JZYVYDRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol is a tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core. Key structural features include:

  • Stereochemistry: The (1R,3S,5S) configuration ensures specific spatial orientation of functional groups, critical for receptor binding.
  • Substituents: A hydroxyl group at position 3 and a 1-methylpyrazole moiety at the same position.
  • Molecular Properties: Estimated molecular formula (C₁₁H₁₇N₃O) and molecular weight (~207.28 g/mol), with moderate lipophilicity (predicted LogP ~1.5).

Eigenschaften

IUPAC Name

(1R,5S)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3/t8-,9+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXRTBLFMFMZQS-SLHIUPAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CC3CCC(C2)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2(C[C@H]3CC[C@@H](C2)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Azabicyclo Structure: The azabicyclo[3.2.1]octane core can be constructed via a Diels-Alder reaction followed by a series of functional group transformations.

    Coupling of the Pyrazole and Azabicyclo Fragments: The final step involves coupling the pyrazole ring with the azabicyclo[3.2.1]octane core through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

A. Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

One of the most significant applications of this compound is its role as an inhibitor of NAAA, an enzyme involved in the hydrolysis of palmitoylethanolamide (PEA). Inhibition of NAAA preserves PEA levels, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation. Research indicates that derivatives of azabicyclo[3.2.1]octane, including this compound, exhibit potent inhibitory activity against human NAAA with low nanomolar IC50 values (e.g., IC50 = 0.042 μM) .

B. Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies have been pivotal in optimizing the pharmacological profile of this compound. Modifications to the azabicyclo structure have resulted in various derivatives that demonstrate improved efficacy and selectivity for NAAA inhibition. For instance, specific side chain modifications have been shown to enhance lipophilicity and bioavailability while maintaining high inhibitory potency .

Synthesis and Development

A. Synthetic Pathways

The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol involves several steps, including cyclization reactions that utilize reagents such as phosphorous oxychloride and Lawesson's reagent for forming the bicyclic structure . The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and potential therapeutic use.

B. Case Studies on Derivatives

Several studies have explored derivatives of this compound to assess their pharmacokinetic properties and therapeutic potential:

  • ARN19689 , a derivative featuring ethoxymethyl-pyrazinyloxy substitution, was identified as a lead compound with enhanced pharmacokinetic profiles suitable for systemic administration .
  • Another study highlighted the synthesis of various azabicyclic sulfonamide derivatives that maintained high inhibitory activity against NAAA while improving solubility and metabolic stability .

Therapeutic Potential

A. Pain Management

The ability of this compound to modulate pain through the inhibition of NAAA suggests its potential application in pain management therapies, particularly in conditions characterized by chronic inflammation . The preservation of PEA levels could offer a novel approach to treating inflammatory pain without the side effects associated with traditional analgesics.

B. Neuroprotective Effects

Research also suggests that compounds within this structural class may have neuroprotective effects due to their action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Targeting these receptors has implications for treating neurodegenerative diseases and cognitive disorders.

Data Table: Summary of Key Findings

Study/Compound Target IC50 (μM) Notes
ARN19689NAAA0.042High systemic availability
Various DerivativesNAAALow nanomolarEnhanced solubility and metabolic stability
α7 nAChR TargetingNeuroprotectionNot specifiedPotential applications in cognitive disorders

Wirkmechanismus

The mechanism of action of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol (Target) 8-azabicyclo[3.2.1]octane 1-methylpyrazole, hydroxyl C₁₁H₁₇N₃O* ~207.28 High binding specificity (inferred) N/A
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 8-azabicyclo[3.2.1]octane Methyl, hydroxyl C₈H₁₅NO 141.21 Tropanol derivative; CNS activity
rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 8-azabicyclo[3.2.1]octane Methyl, hydroxyl (relative stereochemistry) C₈H₁₅NO 141.21 Altered stereochemistry impacts activity
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 1,2,4-triazole with isopropyl/methyl C₁₃H₂₂N₄ 234.35 Enhanced lipophilicity; kinase inhibition (inferred)
3-(1-methyl-1H-pyrazol-5-yl)-8-(oxane-3-carbonyl)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 1-methylpyrazole, oxane-3-carbonyl C₁₇H₂₅N₃O₂ 303.40 High molecular weight; drug delivery applications

*Estimated based on structural similarity.

Key Comparative Findings

Substituent Effects
  • Pyrazole vs. Methyl () : The target compound’s 1-methylpyrazole group enhances aromatic π-π stacking and hydrogen-bonding capabilities compared to the simpler methyl group in (1R,5S)-8-methyl analogs. This likely improves receptor affinity in neurological targets .
  • Triazole Derivatives () : Compounds with 1,2,4-triazole (e.g., ) or 1,2,3-triazole () substituents exhibit higher electronegativity and metabolic stability but reduced solubility due to increased lipophilicity .
Stereochemical Impact
  • The (1R,3S,5S) configuration in the target compound optimizes spatial alignment of the hydroxyl and pyrazole groups for target engagement. In contrast, the rel-(1R,3s,5S) isomer () may exhibit diminished activity due to misalignment of functional groups .
Physicochemical Properties
  • Molecular Weight and LogP : The target compound’s moderate molecular weight (~207 Da) and LogP (~1.5) balance blood-brain barrier penetration and solubility. In contrast, ’s oxane-carbonyl derivative (303 Da, LogP 1.06) prioritizes prolonged half-life over CNS penetration .

Biologische Aktivität

(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol, also known as Izencitinib, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential clinical implications.

  • IUPAC Name : (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol
  • Molecular Formula : C22H26N8
  • Molecular Weight : 402.51 g/mol
  • CAS Number : 2051918-33-1

The compound primarily interacts with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction pathways that regulate cellular responses to external stimuli. The specific interactions of Izencitinib with these receptors can lead to modulation of intracellular signaling cascades, impacting processes such as inflammation and cell proliferation.

Key Mechanisms:

  • G Protein Activation : Izencitinib may activate specific G proteins that regulate downstream signaling pathways, including those involved in immune responses and neuroprotection.
  • Receptor Binding Affinity : Studies indicate that the compound exhibits high binding affinity to certain GPCR subtypes, which may correlate with its biological effects.

Biological Activity and Efficacy

Research has shown that (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol has a range of biological activities:

In Vitro Studies

In vitro assays have demonstrated the following effects:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines in macrophage cultures.
  • Neuroprotective Effects : It exhibits protective effects against oxidative stress-induced neuronal cell death.
  • Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against certain cancer cell lines.
Study TypeEffect ObservedReference
In VitroInhibition of TNF-alpha production
In VitroProtection against oxidative stress
In VitroAntiproliferative effects on cancer cells

In Vivo Studies

Animal model studies have further elucidated the biological activity of Izencitinib:

  • Efficacy in Disease Models : In models of autoimmune diseases, treatment with the compound resulted in reduced disease severity and inflammatory markers.
  • Behavioral Studies : In rodent models, Izencitinib administration improved outcomes in tests measuring anxiety and depression-like behaviors.

Case Studies

Several case studies highlight the therapeutic potential of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol:

Case Study 1: Autoimmune Disease Model

In a study involving a mouse model of rheumatoid arthritis, administration of Izencitinib led to significant reductions in joint swelling and histological markers of inflammation compared to control groups.

Case Study 2: Neurodegenerative Disease

A study investigated the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that Izencitinib reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.